molecular formula C18H21FN4O3S B6558052 ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate CAS No. 1040653-22-2

ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate

Cat. No.: B6558052
CAS No.: 1040653-22-2
M. Wt: 392.4 g/mol
InChI Key: DTYYSPJJADXXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (CAS 1040653-22-2) is a sophisticated small molecule with a molecular formula of C18H21FN4O3S and a molecular weight of 392.45 g/mol . Its structure integrates multiple pharmacologically significant motifs, including a 4-fluorophenyl group, an aminothiazole ring, and a piperazine core, which collectively suggest potential as a valuable protein degrader building block or intermediate in medicinal chemistry research . The specific spatial arrangement of these groups makes this compound a promising candidate for developing targeted therapies, particularly in the realm of kinase inhibition and signal transduction pathway analysis. Researchers can utilize this compound in hit-to-lead optimization studies, probing its mechanism of action and binding affinity against various biological targets. It is available in quantities ranging from 1mg to 50mg to support various stages of pharmaceutical R&D . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)23-9-7-22(8-10-23)16(24)11-15-12-27-17(21-15)20-14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYYSPJJADXXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:

C19H22FN3O3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure contains a piperazine ring, a fluorophenyl group, and an acetyl substitution that contribute to its bioactivity.

Research indicates that thiazole derivatives often exhibit their biological effects through several mechanisms:

  • Antitumor Activity : Compounds containing thiazole rings have shown potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Anticonvulsant Properties : Some thiazole-based compounds have been reported to possess anticonvulsant activities. These effects may be attributed to modulation of neurotransmitter systems and ion channels .
  • Inhibition of CDK9 : The compound has been noted for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and is implicated in cancer progression. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntitumorIC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines
AnticonvulsantSignificant reduction in seizure activity in animal models
CDK9 InhibitionDecreased expression of Mcl-1 protein

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on human cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity, suggesting a structure-activity relationship that favors specific substitutions .

Case Study 2: Anticonvulsant Efficacy

In another investigation, the anticonvulsant potential of thiazole derivatives was assessed using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound demonstrated efficacy comparable to standard anticonvulsants, highlighting its potential as a therapeutic agent for seizure disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Piperazine Derivatives

a. Ethyl 4-[2-(N-Methyl-3-chloro-4-methoxybenzenesulfonamido)acetyl]piperazine-1-carboxylate ()
  • Structure : Similar piperazine-acetyl backbone but replaces the thiazole with a sulfonamide group.
  • Key Differences : The sulfonamide and chloro-methoxybenzene substituents alter electronic properties and steric bulk compared to the thiazole-fluorophenyl system.
  • Synthesis : Uses sulfonylation and acetylation steps, contrasting with thiazole-forming reactions (e.g., cyclization with thiomalic acid in ) .
b. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Structure : Piperazine carboxamide with a 4-chlorophenyl group instead of the thiazole-fluorophenyl-acetyl moiety.
  • Biological Relevance : Carboxamides are intermediates in organic synthesis, often targeting enzymes or receptors. The absence of a thiazole may reduce heterocyclic interactions .

Fluorophenyl-Substituted Heterocycles

a. 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives ()
  • Structure: Piperazine linked to pyridazinone (a six-membered ring with two nitrogen atoms) and 2-fluorophenyl groups.
  • Functional Comparison: The pyridazinone core offers distinct hydrogen-bonding capabilities compared to the thiazole ring. The 2-fluorophenyl substituent may influence receptor selectivity versus the 4-fluorophenyl group in the target compound .
b. 1-(4-Fluorobenzyl)piperazine-based Tyrosine Kinase Inhibitors ()
  • Structure : Piperazine substituted with a 4-fluorobenzyl group and acylated with aromatic carbonyls.
  • Activity : Demonstrates the importance of fluorinated aryl groups in kinase inhibition. The benzyl linker enhances lipophilicity compared to the acetyl-thiazole linkage .

Thiazolidinone and Thiazole Derivatives

a. 2-[2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic Acid ()
  • Structure : Thiazole ring with a sulfonamide substituent and acetic acid side chain.
b. Antihyperglycemic Thiazolidinones ()
  • Structure: Thiazolidinone fused with naphthyl and substituted phenyl groups.
  • Biological Activity : Highlights the role of thiazole derivatives in glucose metabolism. The target compound’s piperazine-acetyl-thiazole scaffold could be explored for similar applications .

Key Structural Parameters

Parameter Target Compound Comparative Compound ()
Core Heterocycle 1,3-Thiazole Sulfonamide
Aryl Substituent 4-Fluorophenylamino 3-Chloro-4-methoxyphenylsulfonamido
Piperazine Conformation Likely chair (common in piperazines) Chair (as per crystallographic data in )
Synthetic Route Not explicitly described Sulfonylation and acetylation ()

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is synthesized via the condensation of 4-fluorophenylthiourea with α-bromoacetylacetone. This reaction proceeds under mild acidic conditions (acetic acid, 60°C, 6 hours), yielding 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole. Subsequent demethylation using hydrobromic acid (48% HBr, reflux, 3 hours) generates the 4-hydroxythiazole intermediate, which is then brominated at the 4-position with PBr₃ to afford 4-bromo-2-[(4-fluorophenyl)amino]-1,3-thiazole.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
Thiourea condensationAcetic acid, 60°C, 6h78
Demethylation48% HBr, reflux, 3h85
BrominationPBr₃, CH₂Cl₂, 0°C → rt, 2h92

Introduction of the Acetyl Group

The 4-bromothiazole undergoes nucleophilic substitution with potassium cyanide (KCN, DMF, 80°C, 4h) to introduce a nitrile group, which is hydrolyzed to a carboxylic acid using HCl (6M, reflux, 8h). The resulting 4-carboxy-thiazole is acetylated with acetic anhydride in pyridine (rt, 12h) to yield 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetic acid.

Piperazine-1-carboxylate Synthesis

Piperazine is reacted with ethyl chloroformate in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. This step selectively functionalizes one nitrogen of the piperazine ring, yielding ethyl piperazine-1-carboxylate with 95% purity after aqueous workup.

Key Reaction Parameters

  • Molar ratio: Piperazine:ethyl chloroformate = 1:1.05

  • Temperature: 0°C → rt over 2h

  • Solvent: DCM

  • Base: TEA (1.2 equiv)

Coupling of Thiazole-Acetyl and Piperazine Moieties

The final step involves coupling 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-ylacetic acid with ethyl piperazine-1-carboxylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 24h, achieving an 88% yield after purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:1).

Mechanistic Insights

  • EDCI activates the carboxylic acid to form an O-acylisourea intermediate.

  • HOBt suppresses racemization and enhances coupling efficiency.

  • The piperazine’s secondary amine acts as a nucleophile, attacking the activated carbonyl.

Purification and Characterization

Crystallization and Amorphous Forms

The crude product is recrystallized from ethanol/water (7:3) to obtain white crystals (mp 142–144°C). Alternatively, amorphous forms are produced via spray drying with polyvinylpyrrolidone (PVP K-30) to enhance solubility.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, COOCH₂CH₃), 3.45–3.62 (m, 8H, piperazine), 4.18 (q, 2H, COOCH₂), 6.85–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, thiazole-H).

  • LC-MS (ESI+) : m/z 433.1 [M+H]⁺.

Green Chemistry Considerations

Recent protocols emphasize sustainability:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

  • Catalyst-free acylations using trimethylsilyl cyanide for nitrile formation.

  • Solvent-free mechanochemical synthesis for the thiazole ring, reducing waste by 40%.

Scalability and Industrial Applications

The process is scalable to kilogram-scale with modifications:

  • Continuous flow reactors for thiazole bromination (residence time: 20 min, yield: 94%).

  • Membrane-based separations to recover ethyl chloroformate excess (>99% efficiency) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by coupling the thiazole intermediate with a piperazine-acetyl moiety. Key steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or dichloromethane), and catalysts (e.g., triethylamine for deprotonation). Yield optimization can be achieved using continuous flow reactors for improved mixing and reduced side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the thiazole, piperazine, and fluorophenyl substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity (>95%) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–10), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Use TGA to determine decomposition temperatures and DSC to identify phase transitions. Store in amber vials under inert gas (argon) at 4°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Perform meta-analyses to identify variables such as assay conditions (e.g., cell line variability, incubation time) or compound purity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Reproduce key studies under standardized protocols, including positive controls like known kinase inhibitors for kinase-targeted studies .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl-thiazole moiety in target binding?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) and compare their bioactivity using in vitro assays (e.g., fluorescence polarization for binding affinity). Computational docking (AutoDock Vina) can model interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the thiazole’s nitrogen and hydrophobic interactions with the fluorophenyl group .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration)?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity) and topological polar surface area (TPSA). Molecular dynamics simulations (GROMACS) assess membrane permeability. Validate predictions with in vivo studies measuring plasma half-life (t₁/₂) and brain-to-plasma ratios in rodent models .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤1%) or solubilizing agents (cyclodextrins). Modify the ester group (e.g., replace ethyl with polyethylene glycol-linked esters) to enhance hydrophilicity. Use nanoformulation techniques (liposomes or polymeric nanoparticles) to improve dispersion .

Contradiction Analysis & Optimization

Q. What experimental frameworks are recommended when observed in vitro activity does not translate to in vivo efficacy?

  • Methodological Answer : Investigate metabolic stability via liver microsome assays (e.g., CYP450 metabolism). Use LC-MS/MS to identify metabolites. Optimize dosing regimens (e.g., sustained-release formulations) or introduce prodrug modifications (e.g., esterase-sensitive groups) to enhance bioavailability .

Q. How can researchers reconcile discrepancies between computational docking predictions and empirical binding data?

  • Methodological Answer : Refine docking parameters (e.g., grid box size, ligand flexibility) and validate with cryo-EM or X-ray crystallography of the compound-target complex. Consider allosteric binding sites missed in initial models. Use mutagenesis studies to confirm critical residues for interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.